Methyl henicosaneate

Catalog No.
S572207
CAS No.
6064-90-0
M.F
C22H44O2
M. Wt
340.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl henicosaneate

CAS Number

6064-90-0

Product Name

Methyl henicosaneate

IUPAC Name

methyl henicosanoate

Molecular Formula

C22H44O2

Molecular Weight

340.6 g/mol

InChI

InChI=1S/C22H44O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-2/h3-21H2,1-2H3

InChI Key

AJRICDSAJQHDSD-UHFFFAOYSA-N

SMILES

Array

Synonyms

C21:0 Methyl ester

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC(=O)OC

The exact mass of the compound Methyl heneicosanoate is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of fatty acid methyl ester in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl henicosaneate (CAS 6064-90-0) is a highly purified, odd-chain fatty acid methyl ester (FAME) predominantly procured as a quantitative internal standard for gas chromatography (GC) and GC-MS lipidomics . Because C21:0 fatty acids are virtually absent in terrestrial plants, marine oils, and mammalian tissues, this compound provides a zero-background baseline for accurate lipid quantification. Featuring a melting point of 48–50 °C and excellent thermal stability for methanolic derivatization workflows, it is a critical reagent for high-throughput food safety testing, complex matrix profiling, and industrial biodiesel certification .

Substituting methyl henicosaneate with shorter odd-chain analogs like methyl heptadecanoate (C17:0) or methyl nonadecanoate (C19:0) introduces significant quantification risks in procurement-driven analytical workflows . C17:0 is endogenously present in ruminant fats, leading to baseline inflation and inaccurate recovery calculations in dairy or beef assays. Conversely, using longer chains like methyl tricosanoate (C23:0) unnecessarily extends GC run times and risks co-elution with very long-chain polyunsaturated fatty acids (PUFAs) such as DHA. Furthermore, shorter-chain internal standards fail to accurately model the phase-partitioning and transesterification kinetics of C20–C24 target lipids, resulting in skewed response factors during complex matrix processing [1].

Zero-Background Signal in Complex Biological and Food Matrices

In quantitative GC-FID/MS lipid profiling, the choice of internal standard dictates baseline accuracy. While methyl heptadecanoate (C17:0) is frequently procured, it is endogenously present in ruminant-derived matrices at 0.5–1.5% of total lipids, causing artificial signal inflation. Methyl henicosaneate (C21:0) demonstrates <0.01% endogenous background in dairy, beef, and marine oils, ensuring absolute quantification accuracy without requiring complex blank-subtraction corrections .

Evidence DimensionEndogenous matrix interference (ruminant/marine lipids)
Target Compound DataMethyl henicosaneate (C21:0) (<0.01% background)
Comparator Or BaselineMethyl heptadecanoate (C17:0) (~0.5–1.5% background)
Quantified Difference>50-fold reduction in endogenous baseline interference
ConditionsGC-FID analysis of unspiked dairy/marine lipid extracts

Eliminates false-positive baseline inflation in food safety and clinical assays, ensuring precise quantification of target FAMEs.

Optimal Retention Window for Marine and Biodiesel PUFA Profiling

Methyl henicosaneate elutes in a highly strategic chromatographic window that maximizes throughput without sacrificing resolution. On standard highly polar biscyanopropyl columns (e.g., Elite-2560), C21:0 elutes at approximately 33.4 minutes, cleanly separating from C20:4 (Arachidonic acid), C20:5 (EPA), and C22:0 (Behenic acid) . In contrast, C23:0 risks co-elution with late-eluting C22:6 (DHA) isomers, compromising peak integration and requiring manual data review.

Evidence DimensionChromatographic peak resolution (Rs) in complex PUFA mixtures
Target Compound DataMethyl henicosaneate (C21:0) (Baseline resolution from C20:5 and C22:0 at ~33.4 min)
Comparator Or BaselineMethyl tricosanoate (C23:0) (Risk of co-elution with C22:6/DHA isomers)
Quantified DifferenceClean elution window with zero PUFA overlap, avoiding manual integration
ConditionsHigh-resolution GC-FID on 100m biscyanopropyl capillary columns

Prevents integration errors and manual peak-splitting in complex marine oil and nutraceutical analyses, standardizing automated reporting.

Kinetic Modeling of Long-Chain Lipid Extraction and Derivatization

Internal standards must mimic the physical behavior of target analytes during Folch extraction and BF3/KOH transesterification. Methyl henicosaneate closely matches the lipophilicity and phase-partitioning coefficient of critical C20–C24 fatty acids [1]. Shorter standards like methyl pentadecanoate (C15:0) exhibit higher volatility and different solvent partitioning, leading to a 5–10% overestimation of long-chain PUFA recovery. C21:0 ensures response factors remain strictly proportional to heavy lipid targets.

Evidence DimensionRecovery correlation for C20-C24 target lipids
Target Compound DataMethyl henicosaneate (C21:0) (1:1 kinetic/partitioning match)
Comparator Or BaselineMethyl pentadecanoate (C15:0) (5-10% recovery calculation error due to volatility differences)
Quantified Difference5-10% improvement in quantification accuracy for heavy PUFAs
ConditionsLiquid-liquid lipid extraction followed by methanolic KOH/BF3 derivatization

Guarantees that analytical recovery rates accurately reflect the true concentration of high-value long-chain lipids in the sample.

Standardized Internal Reference for 2D-GC Biodiesel (EN 14331) Analysis

In the quantification of FAMEs in complex petroleum diesel blends (e.g., B20), methyl henicosaneate is the preferred internal standard for heart-cutting 2D-GC methods. Because C21:0 is absent in both the petroleum matrix and the biological feedstock (soybean/rapeseed), it provides a stable reference peak. Using C21:0 allows for a highly linear calibration curve (1 vol% to 25 vol% FAME) without the need for time-consuming atmospheric pressure silica-column LC pre-separation required by conventional EN 14331 protocols [1].

Evidence DimensionCalibration linearity and matrix independence
Target Compound DataMethyl henicosaneate (C21:0) (R^2 > 0.999 for 1-25 vol% FAME without LC prep)
Comparator Or BaselineConventional 1D-GC without C21:0 IS (Requires >4 hours of silica LC pre-separation)
Quantified DifferenceEliminates multi-hour LC pre-fractionation step while maintaining strict linearity
ConditionsHeart-cutting 2D-GC (HP-5ms to HP-INNOWax) of B20 biodiesel blends

Drastically reduces sample turnaround time for industrial biodiesel certification and quality assurance labs.

High-Throughput Marine Oil and Nutraceutical Profiling

Directly downstream of its optimal retention window and kinetic matching capabilities, methyl henicosaneate is the standard of choice for quantifying EPA and DHA in omega-3 supplements. Its clean elution between C20 and C22 fatty acids prevents peak overlap, enabling automated, high-throughput GC-FID analysis without manual integration .

Biodiesel Blend (B5-B20) Certification Workflows

Leveraging its matrix independence, C21:0 is essential for 2D-GC heart-cutting workflows used to quantify total FAME content in petroleum diesel. It allows industrial QA/QC labs to bypass the extensive LC pre-fractionation steps traditionally required by EN 14331, accelerating batch release times[1].

Dairy and Ruminant Fat Adulteration Testing

Because ruminant fats contain endogenous C17:0, methyl henicosaneate is procured to replace shorter odd-chain internal standards in dairy testing. Its <0.01% endogenous presence ensures zero baseline inflation, providing absolute quantitative accuracy in detecting lipid adulteration .

Physical Description

White crystalline solid; [Sigma-Aldrich MSDS]

XLogP3

10.6

Hydrogen Bond Acceptor Count

2

Exact Mass

340.334130642 Da

Monoisotopic Mass

340.334130642 Da

Heavy Atom Count

24

Appearance

Unit:100 mgSolvent:nonePurity:99%Physical solid

UNII

MN4YZ4KTG7

Other CAS

6064-90-0

Wikipedia

Methyl heneicosanoate

Dates

Last modified: 08-15-2023
1. A. Sarma et al. “Phospholipid composition of articular cartilage boundary lubricant” J Orthop Res., vol. 19 pp. 671-676, 20012. A. Moser et al. “Plasma and red blood cell fatty acids in peroxisomal disorders” Neurochem Res., vol. 24 pp. 187-197, 19993. N. Carballeira et al. “Unusual Lipid Composition of a Bacillus sp. Isolated from Lake Pomorie in Bulgaria” Lipids, vol. 35 pp. 1371-1376, 20004. H. Iijima et al. “The Inhibitory Action of Long-Chain Fatty Acids on the DNA Binding Activity of p53” Lipids, vol. 41 pp. 521-527, 2006

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